molecular formula C18H19ClN4S B13772357 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride CAS No. 72797-26-3

2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride

Cat. No.: B13772357
CAS No.: 72797-26-3
M. Wt: 358.9 g/mol
InChI Key: AYTFBSHAPXBMGO-UHFFFAOYSA-M
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Description

2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride is a synthetic organic compound known for its unique structure and properties It is characterized by the presence of a thiazolium ring, an azo group, and a benzylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-aminobenzylmethylamine, followed by coupling with 3-methylthiazole to form the azo compound.

    Quaternization: The azo compound is then subjected to quaternization using methyl chloride to introduce the thiazolium chloride moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazolium ring.

    Reduction: Corresponding amines from the cleavage of the azo bond.

    Substitution: Substituted thiazolium derivatives.

Scientific Research Applications

2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The azo group can undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[Benzylmethylamino]phenyl]azo]-1,3-thiazolium chloride
  • 2-[[4-[Benzylmethylamino]phenyl]azo]-1,4-thiazolium chloride

Uniqueness

2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride is unique due to its specific substitution pattern and the presence of the methyl group on the thiazolium ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

72797-26-3

Molecular Formula

C18H19ClN4S

Molecular Weight

358.9 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]aniline;chloride

InChI

InChI=1S/C18H19N4S.ClH/c1-21-12-13-23-18(21)20-19-16-8-10-17(11-9-16)22(2)14-15-6-4-3-5-7-15;/h3-13H,14H2,1-2H3;1H/q+1;/p-1

InChI Key

AYTFBSHAPXBMGO-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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